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Introduction

Triglycine, most commonly used as a component of Tris-glycine and Tris-glycine-SDS buffer

systems, is a cornerstone of protein electrophoresis, particularly in polyacrylamide gel

electrophoresis (PAGE).[1][2] Its utility stems from its zwitterionic nature, which is crucial for the

establishment of a discontinuous buffer system, famously developed by Laemmli.[3][4] This

system employs different buffer compositions and pH in the gel and the running buffer to create

a stacking effect, resulting in high-resolution separation of proteins.[3][5] Tris-glycine buffers

are versatile and can be used for both denaturing (SDS-PAGE) and native protein

electrophoresis.[6]

Principle of the Tris-Glycine Discontinuous Buffer System

The effectiveness of the Tris-glycine system lies in the creation of a moving ion front that

concentrates proteins into sharp bands before they enter the separating gel. This process,

known as isotachophoresis or stacking, is orchestrated by the different mobilities of ions in the

system at different pH values.

Key Ions: The system primarily involves three key ions:

Chloride (Cl⁻): Supplied by the Tris-HCl buffer in the gel, it acts as the fast-moving

"leading" ion.[4][5]
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Glycinate: From the Tris-glycine running buffer, it acts as the slow-moving "trailing" ion.[7]

[8]

Tris (Tris(hydroxymethyl)aminomethane): Serves as the common cation in the system.[5]

[9]

The Stacking Gel (pH 6.8): In the stacking gel, which has a lower pH, glycine exists

predominantly in its zwitterionic state with a near-neutral charge.[7][10][11] This causes it to

have very low mobility in the electric field. The highly mobile chloride ions move ahead,

creating a steep voltage gradient between the leading chloride ions and the trailing glycine

ions.[7][12] The SDS-coated proteins, having an intermediate mobility, are swept up in this

voltage gradient and concentrated ("stacked") into a very thin zone between the chloride and

glycine fronts.[5][11]

The Resolving Gel (pH 8.8): As the stacked proteins and the ion front reach the resolving

gel, the pH increases significantly.[5][11] In this more alkaline environment, glycine becomes

fully ionized (negatively charged).[10][13] This dramatically increases its mobility, causing it

to accelerate and overtake the proteins.[5] Freed from the stacking effect, the proteins now

migrate through the sieving matrix of the resolving gel and are separated based on their

molecular weight.[11][12]

Applications

SDS-PAGE: The most widespread application of Tris-glycine buffer is in SDS-PAGE for the

separation of a broad range of proteins by molecular weight.[3][9]

Native PAGE: Tris-glycine buffers can also be used for native PAGE, where proteins are

separated based on a combination of their intrinsic charge, size, and shape.[6][14] For native

applications, SDS is omitted from the buffers and sample preparation.[9]

Western Blotting: Tris-glycine buffer is also a common transfer buffer for the electrophoretic

transfer of proteins from a gel to a membrane (e.g., PVDF or nitrocellulose) in Western

blotting protocols.[2][15]
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High Resolution: The stacking effect produces sharp, well-resolved protein bands.[3]

Versatility: Suitable for a wide range of protein sizes and for both denaturing and native

conditions.[6]

Cost-Effective: The reagents are relatively inexpensive and widely available.[3]

Limitations:

Protein Modification: The high pH of the resolving gel (operating pH can reach ~9.5) can

lead to chemical modifications of proteins, such as deamination and alkylation, which can

affect downstream analyses like mass spectrometry.[1][4]

Poor Resolution of Small Proteins: Very small proteins and peptides (<10 kDa) may not

resolve well due to interference from the glycine front.[2] For such applications, Tris-Tricine

buffer systems are often preferred.[3][9]

Experimental Protocols
Protocol 1: Preparation of Tris-Glycine-SDS
Electrophoresis Buffers
This protocol outlines the preparation of the stock and working solutions for a standard

Laemmli SDS-PAGE experiment.

1.1: 10X Tris-Glycine-SDS Running Buffer

Component
Molecular
Weight ( g/mol
)

Quantity for 1
L

Final
Concentration
(10X)

Final
Concentration
(1X)

Tris Base 121.14 30.3 g[16] 0.25 M 25 mM[17][18]

Glycine 75.07 144.0 g[16][19] 1.92 M 192 mM[17][18]

SDS 288.38 10.0 g[16] 1% (w/v) 0.1% (w/v)[17]

Procedure:
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Dissolve 30.3 g of Tris base and 144.0 g of glycine in ~800 mL of deionized water.[16][19]

Add 10.0 g of SDS.[16]

Stir until all components are fully dissolved.

Adjust the final volume to 1 L with deionized water.

The pH of the 10X solution should be around 8.3. Do not adjust the pH with acid or base.[17]

[20]

Store at room temperature.

1.2: 1X Tris-Glycine-SDS Running Buffer (Working Solution)

Procedure:

To prepare 1 L of 1X running buffer, mix 100 mL of 10X Tris-Glycine-SDS Running Buffer

with 900 mL of deionized water.[21][22][23]

Mix well before use.

Protocol 2: SDS-PAGE using Tris-Glycine Buffer System
This protocol provides a general workflow for running a denaturing polyacrylamide gel.

Materials:

Acrylamide/Bis-acrylamide solution

Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)

Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)

TEMED

10% (w/v) Ammonium Persulfate (APS)

1X Tris-Glycine-SDS Running Buffer
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2X Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or

DTT)

Protein samples and molecular weight standards

Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank,

power supply)

Procedure:

Gel Casting:

Assemble the gel casting apparatus.

Prepare the resolving gel solution according to your desired acrylamide percentage. Pour

the gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a

flat surface. Allow to polymerize.

Pour off the overlay and prepare the stacking gel solution (typically 4-5% acrylamide).

Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to

polymerize.

Sample Preparation:

Mix your protein sample with an equal volume of 2X Laemmli Sample Buffer.

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

Electrophoresis:

Remove the comb and place the gel cassette into the electrophoresis tank.

Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[22]

Load the prepared protein samples and molecular weight standards into the wells.[21]

Connect the electrophoresis tank to the power supply and run the gel at a constant voltage

(e.g., 125-150 V) until the dye front reaches the bottom of the gel.[21][23] Typical run times

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://assets.fishersci.com/TFS-Assets/LSG/manuals/trisglycinegel_card.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0007889_TrisGlycine_Midi_Gels.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0007889_TrisGlycine_Midi_Gels.pdf
https://wiki.realvegancheese.org/w/images/f/f7/LifeTech_NuPAGE_TrisGlycine_Mini_Gels_Cat-EC6025BOX.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


are 90-105 minutes.[21]

Post-Electrophoresis:

Turn off the power supply and disassemble the apparatus.

Carefully remove the gel from the cassette.

Proceed with staining (e.g., Coomassie Blue) or transfer for Western blotting.
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Caption: Principle of the Tris-Glycine discontinuous buffer system.
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Caption: General workflow for SDS-PAGE using a Tris-Glycine buffer.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

